molecular formula C10H9IN2O2S B13168779 3-Iodo-8-methylquinoline-5-sulfonamide

3-Iodo-8-methylquinoline-5-sulfonamide

Cat. No.: B13168779
M. Wt: 348.16 g/mol
InChI Key: OENFSTSVSIXDPU-UHFFFAOYSA-N
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Description

3-Iodo-8-methylquinoline-5-sulfonamide is a synthetic quinoline derivative of significant interest in medicinal chemistry research, particularly in the development of novel anticancer and antimicrobial agents. Its molecular structure incorporates two privileged pharmacophores: the quinoline nucleus and the sulfonamide group, which are known to contribute to a wide range of biological activities. The iodine atom at the 3-position and the methyl group at the 8-position are strategic modifications that potentially enhance its biological efficacy and selectivity. Quinoline-sulfonamide hybrids are investigated primarily for their potent activity against cancer cell lines and multidrug-resistant bacterial strains. Research on analogous compounds has demonstrated that the quinoline-5-sulfonamide scaffold exhibits promising anticancer activity against human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cells . The proposed mechanism of action for such compounds involves the modulation of key regulatory proteins, including an increase in the transcriptional activity of p53 and p21, and alteration of the expression of BCL-2 and BAX genes, which can induce cell cycle arrest and promote apoptosis in cancer cells . In antimicrobial research , similar compounds show high efficacy against reference strains of Staphylococcus aureus and Enterococcus faecalis , as well as clinical isolates of methicillin-resistant S. aureus (MRSA) . The presence of halogen atoms, such as iodine, on the quinoline ring is a recognized strategy to improve antibacterial potency, as it may influence the compound's ability to disrupt essential bacterial enzymes or interact with bacterial DNA . This compound is intended for research purposes only, specifically for use in in vitro biological screening and as a key intermediate in the synthesis of more complex chemical entities for drug discovery campaigns. Researchers value this class of compounds for exploring structure-activity relationships (SAR) and developing new hybrid molecules targeting resistant pathogens and oncological targets. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9IN2O2S

Molecular Weight

348.16 g/mol

IUPAC Name

3-iodo-8-methylquinoline-5-sulfonamide

InChI

InChI=1S/C10H9IN2O2S/c1-6-2-3-9(16(12,14)15)8-4-7(11)5-13-10(6)8/h2-5H,1H3,(H2,12,14,15)

InChI Key

OENFSTSVSIXDPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)S(=O)(=O)N)C=C(C=N2)I

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 Iodo 8 Methylquinoline 5 Sulfonamide

Retrosynthetic Analysis of 3-Iodo-8-methylquinoline-5-sulfonamide

A retrosynthetic analysis of this compound suggests a logical sequence of disconnections to identify plausible starting materials. The analysis begins by disconnecting the carbon-iodine bond at the C3 position, a transformation that can be achieved through electrophilic iodination. This leads back to the precursor, 8-methylquinoline-5-sulfonamide (B2786769).

The next disconnection targets the sulfonamide group at the C5 position. This bond can be retrosynthetically cleaved at the sulfur-nitrogen bond, pointing to 8-methylquinoline-5-sulfonyl chloride as a key intermediate. This intermediate, in turn, is derived from 8-methylquinoline (B175542) through an electrophilic substitution reaction, specifically chlorosulfonation.

Finally, the 8-methylquinoline core itself can be disconnected. Established named reactions for quinoline (B57606) synthesis, such as the Skraup or Doebner-von Miller reactions, provide a pathway to construct the bicyclic system from a simpler aniline (B41778) precursor, namely o-toluidine (B26562). This multi-step retrosynthetic pathway forms the basis for the synthetic strategies discussed in the following sections.

Key Synthetic Routes to the Quinoline Core and its Functionalization

The synthesis of this compound is a systematic process involving the formation of the foundational quinoline structure, followed by precise functionalization.

Methodologies for the Formation of the Methylquinoline Substructure

The construction of the 8-methylquinoline core is a critical first step. Several classical methods in organic chemistry are well-suited for this purpose, starting from o-toluidine.

Skraup Synthesis : This is a widely used method for synthesizing quinolines. iipseries.orgwikipedia.org In the context of 8-methylquinoline, the reaction involves heating o-toluidine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgresearchgate.netpharmaguideline.com The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a conjugate addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring system. iipseries.org The use of ferrous sulfate (B86663) is often employed to moderate the otherwise vigorous reaction. wikipedia.org

Doebner-von Miller Reaction : This reaction is a modification of the Skraup synthesis and is also a prominent method for quinoline formation. wikipedia.orgsynarchive.comslideshare.net It involves the reaction of an aniline (in this case, o-toluidine) with an α,β-unsaturated carbonyl compound. wikipedia.orgnih.gov This reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org For the synthesis of 8-methylquinoline, appropriate α,β-unsaturated aldehydes or ketones would be required.

Combes Quinoline Synthesis : This method involves the condensation of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.orgnih.gov The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form the substituted quinoline. wikipedia.orgresearchgate.net To produce 8-methylquinoline, o-toluidine would be reacted with a suitable β-diketone.

Comparison of Classical Quinoline Syntheses for 8-Methylquinoline
Synthetic MethodKey ReactantsCatalyst/ConditionsGeneral Applicability
Skraup Synthesiso-Toluidine, Glycerol, Oxidizing AgentConcentrated H₂SO₄, HeatGood for simple quinolines, can be vigorous. wikipedia.org
Doebner-von Miller Reactiono-Toluidine, α,β-Unsaturated CarbonylLewis or Brønsted AcidsVersatile for substituted quinolines. wikipedia.orgnih.gov
Combes Synthesiso-Toluidine, β-DiketoneAcid-catalyzed ring closureEffective for 2,4-disubstituted quinolines. wikipedia.org

Strategies for the Introduction of the Sulfonamide Moiety at Position 5

Once the 8-methylquinoline core is synthesized, the next step is the introduction of the sulfonamide group at the C5 position. This is typically a two-step process involving chlorosulfonation followed by amination.

The directing effects of the methyl group at C8 and the nitrogen atom in the quinoline ring will influence the position of electrophilic substitution. The reaction of 8-methylquinoline with chlorosulfonic acid is expected to yield the corresponding sulfonyl chloride. A procedure for the synthesis of 3-methylquinoline-8-sulfonyl chloride involves the slow addition of 3-methylquinoline (B29099) to chlorosulfonic acid at 0°C, followed by heating. chemicalbook.com A similar approach can be adapted for the sulfonation of 8-methylquinoline.

Following the formation of 8-methylquinoline-5-sulfonyl chloride, the sulfonamide is readily formed by reaction with ammonia (B1221849) or an appropriate amine. This is a standard conversion in organic synthesis. For the parent sulfonamide, reaction with aqueous or alcoholic ammonia would yield 8-methylquinoline-5-sulfonamide.

Regioselective Iodination at Position 3 on the Quinoline Ring System

The final step in the synthesis is the regioselective introduction of an iodine atom at the C3 position of 8-methylquinoline-5-sulfonamide. The existing substituents on the ring will direct the position of this electrophilic substitution. The pyridine (B92270) ring of the quinoline is generally electron-deficient, but the C3 position can be susceptible to radical attack or electrophilic attack under certain conditions.

Several methods for the iodination of quinolines have been developed:

Radical-Based C-H Iodination : A direct C-H iodination protocol using potassium persulfate (K₂S₂O₈) and sodium iodide has been shown to be C3 selective for quinolines. rsc.orgscispace.comrsc.orgresearchgate.net This method is advantageous as it does not require pre-functionalization of the quinoline ring. The reaction is believed to proceed through the in-situ generation of an iodo radical. rsc.orgscispace.com

N-Iodosuccinimide (NIS) : NIS is a common and versatile reagent for electrophilic iodination. organic-chemistry.orgwikipedia.org It can be activated by various acids. organic-chemistry.org Rhodium-catalyzed C8 iodination of quinoline-N-oxides with NIS has been reported, highlighting the importance of the reaction conditions in directing the regioselectivity. nih.govresearchgate.net For C3 iodination, specific catalytic systems would be necessary to overcome the inherent reactivity at other positions.

Iodine Monochloride (ICl) : ICl is a potent electrophilic iodinating agent. ontosight.aicalibrechem.comwikipedia.org It is used as a source of I⁺ and can react with activated aromatic systems. wikipedia.org Its high reactivity requires careful control of the reaction conditions to achieve the desired regioselectivity.

Methods for Regioselective Iodination of Quinolines
ReagentProposed MechanismReported RegioselectivityKey Features
K₂S₂O₈ / NaIRadical C-H functionalizationC3 selective for quinolines. rsc.orgscispace.comrsc.orgDirect C-H activation.
N-Iodosuccinimide (NIS)Electrophilic substitutionCan be tuned by catalyst (e.g., C8 with Rh catalyst on N-oxide). nih.govresearchgate.netMild and versatile. organic-chemistry.orgwikipedia.org
Iodine Monochloride (ICl)Electrophilic substitutionHighly reactive, selectivity depends on substrate.Powerful source of electrophilic iodine. ontosight.aicalibrechem.com

Advanced Synthetic Strategies and Green Chemistry Approaches in Quinoline Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign methodologies. These principles are being increasingly applied to the synthesis of heterocyclic compounds like quinolines.

Applications of Continuous Flow Chemistry

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering advantages such as enhanced safety, better heat and mass transfer, and the potential for automation and scalability. ucd.ie The synthesis of quinolines has been successfully adapted to flow processes.

For instance, a continuous photochemical process has been developed that produces a range of quinoline products through an alkene isomerization and cyclocondensation cascade. ucd.ieresearchgate.netvapourtec.com This method demonstrates high yields and throughputs. Another approach describes a continuous reaction for the synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes using a heterogeneous catalyst and green solvents. rsc.org The development of a continuous-flow strategy for the synthesis of 3-cyanoquinolines has also been reported, highlighting the safety benefits of this technology for handling potentially hazardous intermediates. acs.org These examples underscore the potential of continuous flow chemistry to provide more efficient and safer routes to substituted quinolines. researchgate.net

Catalytic Approaches for C-H Functionalization and Halogenation

The introduction of the iodine atom at the C-3 position and other functional groups onto the 8-methylquinoline core is amenable to modern catalytic methods, particularly transition metal-catalyzed C-H activation. 8-Methylquinoline is an excellent substrate for a variety of C(sp³)–H functionalization reactions, as the nitrogen atom can act as a chelating director, facilitating the formation of cyclometallated complexes with transition metals. nih.gov This directed activation allows for selective transformations.

For the crucial iodination step at the C-5 position of an 8-aminoquinoline (B160924) precursor (a common synthetic handle), Nickel(II) and Cobalt(II) catalyzed reactions have proven effective. nih.gov Specifically, a Ni(II)-catalyzed process can achieve regioselective C-5 halogenation. nih.gov Following this, a Co(II)-catalyzed chelation-assisted C-H iodination of the aromatic sulfonamide can be employed, using molecular iodine as the iodinating agent. nih.govresearchgate.net The 8-amino-5-iodoquinoline moiety can act as a directing group to facilitate further functionalization. nih.gov

While direct C-3 iodination of the pre-formed 8-methylquinoline-5-sulfonamide is challenging, a plausible synthetic route involves the initial synthesis of 3-iodo-8-methylquinoline, followed by chlorosulfonation at the C-5 position and subsequent amination to yield the final sulfonamide.

Table 1: Catalytic Approaches for Halogenation of Quinolines

Catalyst System Halogen Source Position Substrate Reference
Ni(II) Molecular Iodine (I₂) C-5 8-Aminoquinoline nih.govresearchgate.net

Derivatization Strategies for this compound

The structure of this compound offers multiple sites for further chemical modification, enabling the generation of a library of derivatives with potentially diverse properties.

Modifications at the Sulfonamide Nitrogen

The sulfonamide group is a key site for derivatization. Standard synthetic protocols allow for the reaction of 8-methylquinoline-5-sulfonyl chloride with a wide array of primary and secondary amines to generate a variety of N-substituted sulfonamides. researchgate.netnih.gov Furthermore, the sulfonamide nitrogen itself can be functionalized, for instance, through methylation using reagents like (trimethylsilyl)diazomethane. nih.govnih.gov These modifications can significantly alter the electronic and steric properties of the molecule.

Table 2: Examples of Sulfonamide Derivatization

Reagent Type of Modification Resulting Structure Reference
Primary/Secondary Amines N-Substitution N-Alkyl/Aryl Sulfonamides researchgate.netnih.gov

Transformations and Functionalization of the Methyl Group

The C-H bonds of the 8-methyl group are susceptible to functionalization through transition metal-catalyzed C-H activation, directed by the quinoline nitrogen. nih.gov Rhodium(III) catalysts, for example, have been successfully employed for the alkylation of 8-methylquinolines with various coupling partners. researchgate.netresearchgate.net An intriguing possibility for intramolecular functionalization is promoted by N-iodosulfonamides, which can facilitate the chemoselective functionalization of methyl groups through a radical-mediated process. nih.gov

Table 3: Catalytic Functionalization of 8-Methylquinolines

Catalyst Reaction Type Coupling Partner Reference
Rhodium(III) C(sp³)–H Alkylation α-diazocarbonyl compounds researchgate.net
Rhodium(III) C(sp³)–H Alkylation Allyl alcohols researchgate.net

Reactions Involving the Iodine Atom for Further Molecular Diversification (e.g., cross-coupling reactions)

The iodine atom at the C-3 position serves as a versatile handle for a range of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings are particularly well-suited for the functionalization of aryl iodides. mdpi.comdb-thueringen.de These reactions offer a powerful tool for introducing a wide variety of substituents at the C-3 position, thereby expanding the molecular diversity of the scaffold.

Table 4: Common Cross-Coupling Reactions for Aryl Iodides

Reaction Name Coupling Partner Catalyst Resulting Bond Reference
Suzuki-Miyaura Aryl/Alkyl Boronic Acids Palladium C-C mdpi.comdb-thueringen.de
Sonogashira Terminal Alkynes Palladium/Copper C-C (alkyne) db-thueringen.de

Formation of Coordination Complexes through Quinoline Nitrogen or Sulfonamide Oxygen

The quinoline nitrogen and the oxygen atoms of the sulfonamide group in this compound are potential donor sites for the formation of coordination complexes with various metal ions. 8-Hydroxyquinoline-5-sulfonamides are known to form stable chelates with transition metals such as Fe(II), Fe(III), Co(II), and Ni(II), where they act as bidentate ON donors. nih.gov It is highly probable that this compound would exhibit similar coordination behavior, with the quinoline nitrogen and one of the sulfonamide oxygens participating in chelation to form octahedral or other geometries depending on the metal center. asianpubs.org

Spectroscopic and Computational Characterization of 3 Iodo 8 Methylquinoline 5 Sulfonamide and Analogs

Spectroscopic Techniques for Structural Elucidation

The precise structure of 3-Iodo-8-methylquinoline-5-sulfonamide is determined using a suite of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined application allows for an unambiguous assignment of the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For quinoline-sulfonamide derivatives, ¹H and ¹³C NMR spectra provide characteristic chemical shifts that are in agreement with their proposed structures nih.gov.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound analog would exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the methyl group, and the amine protons of the sulfonamide group. The protons on the quinoline core typically resonate in the downfield region (δ 7.0–9.0 ppm) due to the aromatic ring current. The methyl protons at the C8 position would appear as a singlet in the upfield region, typically around δ 2.5-3.0 ppm. The sulfonamide NH₂ protons would likely present as a broad singlet, and its chemical shift can be influenced by solvent and concentration. In related quinoline-sulfonamide compounds, the sulfonamide proton has been observed at chemical shifts of around 10.20 ppm nih.gov.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons of the quinoline ring would display signals in the range of δ 110–160 ppm. The presence of the electron-withdrawing iodine atom at the C3 position and the sulfonamide group at the C5 position would cause a downfield shift for the carbons directly attached to these groups. The carbon of the methyl group at C8 would have a characteristic signal in the aliphatic region of the spectrum. For instance, in similar hybrid quinoline-sulfonamide complexes, the carbon atom attached to the sulfonamide group (ipso-sulfonamide) shows a chemical shift of about 142 ppm due to the strong deshielding effect nih.gov.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Aromatic-H7.0 - 9.0Aromatic-C110 - 160
-CH₃2.5 - 3.0-CH₃15 - 25
-SO₂NH₂Variable (often broad)C-SO₂NH₂~140 - 145
C-I~90 - 100

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature in the mass spectrum of an iodine-containing compound is the characteristic isotopic pattern. Iodine has one stable isotope, ¹²⁷I. However, the presence of a halogen atom can influence fragmentation patterns. Fragmentation of the quinoline ring often involves the loss of HCN rsc.org. The sulfonamide group can also undergo characteristic fragmentation, such as the loss of SO₂.

High-resolution mass spectrometry would be used to confirm the elemental composition of the molecular ion and key fragments, providing strong evidence for the proposed structure. For example, HR-MS analysis of related quinoline-5-sulfonamide derivatives has been used to confirm their calculated molecular formulas mdpi.com.

Ion Description Expected m/z
[M]⁺Molecular IonCalculated Molecular Weight
[M-SO₂]⁺Loss of sulfur dioxideM - 64
[M-I]⁺Loss of iodine radicalM - 127
[M-SO₂NH₂]⁺Loss of sulfonamide groupM - 80

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the N-H, S=O, C=N, and C-S bonds.

The sulfonamide group would be identified by two strong stretching vibrations for the S=O bond, typically in the regions of 1350–1300 cm⁻¹ (asymmetric) and 1160–1120 cm⁻¹ (symmetric). The N-H stretching vibrations of the sulfonamide's NH₂ group would appear in the range of 3400–3200 cm⁻¹. The C=N stretching vibration within the quinoline ring would be observed in the 1620–1500 cm⁻¹ region. The presence of the C-I bond would result in a stretching vibration in the far-infrared region, typically below 600 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-NH₂ (Sulfonamide)N-H Stretch3400 - 3200
S=O (Sulfonamide)Asymmetric Stretch1350 - 1300
S=O (Sulfonamide)Symmetric Stretch1160 - 1120
C=N (Quinoline)C=N Stretch1620 - 1500
C-H (Aromatic)C-H Stretch3100 - 3000
C-H (Methyl)C-H Stretch2975 - 2860

Note: These are characteristic ranges and the exact positions can be influenced by the molecular environment.

A crystal structure of this compound would reveal the planarity of the quinoline ring system and the geometry of the sulfonamide group. It would also provide insights into intermolecular interactions, such as hydrogen bonding involving the sulfonamide group and potential π-π stacking of the aromatic rings, which govern the crystal packing. These non-covalent interactions are crucial in understanding the solid-state properties of the compound.

Advanced Spectroscopic Investigations

Beyond basic structural elucidation, advanced spectroscopic techniques can probe the electronic and photophysical properties of this compound.

Quinoline and its derivatives are well-known for their fluorescent properties, which are sensitive to their molecular structure and environment researchgate.net. The introduction of an iodine atom and a sulfonamide group can significantly influence the photoluminescence behavior of the quinoline scaffold.

Theoretical and Computational Chemistry Approaches

Computational chemistry serves as a vital bridge between theoretical concepts and experimental observations. For complex heterocyclic systems such as quinoline sulfonamides, these approaches are indispensable for elucidating structure-property relationships. Methodologies ranging from quantum mechanics to classical mechanics are employed to provide a comprehensive understanding of molecular behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the electronic structure and to determine the most stable three-dimensional arrangement of atoms (geometry optimization) for quinoline derivatives. nih.govekb.eg The choice of functional, such as the popular hybrid functional B3LYP, and a suitable basis set, like 6-311++G(d,p), is crucial for obtaining reliable results. ekb.egmdpi.com

Geometry optimization calculations yield key structural parameters. For a molecule like this compound, this would include the bond lengths, bond angles, and dihedral angles that define its shape. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography, where available, to validate the computational model. youtube.com DFT calculations for quinoline analogs show that computed geometries are generally in good agreement with experimental findings, with minor deviations attributed to the fact that calculations are often performed for a single molecule in the gas phase, whereas experiments are conducted on a crystal lattice in the solid state.

Beyond geometry, DFT provides a wealth of information about the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. researchgate.net These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack). researchgate.netdoaj.org For quinoline sulfonamides, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the quinoline ring, indicating these as potential sites for interaction with electrophiles. nih.govresearchgate.net

Table 1: Representative Geometric Parameters Calculated for Quinoline Analogs using DFT

ParameterBondCalculated Value (Å)
Bond LengthC-S1.78
S-O1.45
S-N1.65
C-I2.10
C-N (ring)1.37
C-C (ring)1.40

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.netnih.gov This technique is particularly useful for conformational analysis, exploring the different shapes a molecule can adopt by rotating around its single bonds. mdpi.com For a molecule with a flexible side chain like this compound, MD simulations can reveal the preferred orientations of the sulfonamide group relative to the quinoline ring.

In an MD simulation, the molecule's trajectory is calculated by solving Newton's equations of motion, providing insights into its flexibility and stability in different environments, such as in solution or bound to a biological target like a protein. nih.govnih.gov Key parameters analyzed from MD simulations include:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the stability of the simulation. A stable RMSD suggests the molecule has reached equilibrium. nih.govmdpi.com

Root-Mean-Square Fluctuation (RMSF): This parameter highlights the fluctuation of individual atoms or residues, revealing which parts of the molecule are more flexible. researchgate.net

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to the solvent, providing information about its compactness and how it might interact with its environment. nih.gov

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds over the course of the simulation, which is crucial for understanding intermolecular interactions. researchgate.netnih.gov

For quinoline derivatives studied as enzyme inhibitors, MD simulations have been used to confirm the stability of the ligand-protein complex predicted by docking studies and to analyze the specific interactions that maintain the binding pose. researchgate.netnih.gov

Computational methods are frequently used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. ekb.eg

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be derived. ekb.eg Predicted chemical shifts for quinolinone derivatives have shown good correlation with experimental data. ekb.eg A common workflow involves optimizing the geometry, performing the GIAO calculation, and then scaling the results against a reference compound like tetramethylsilane (TMS). github.iouncw.edu

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies correspond to the vibrational modes (stretching, bending, etc.) that are observed in Infrared (IR) and Raman spectra. A Potential Energy Distribution (PED) analysis is often performed to assign the calculated frequencies to specific vibrational modes of the molecule. doaj.org

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. nih.govresearchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Quinoline-Sulfonamide Analog

ParameterExperimental ValueCalculated Value
¹H NMR Chemical Shift (ppm)8.15 (d)8.25 (d)
¹³C NMR Chemical Shift (ppm)145.2146.1
UV-Vis λmax (nm)338345
IR Frequency (cm⁻¹)1345 (SO₂ stretch)1355 (SO₂ stretch)

Quantum chemical calculations are essential for predicting the chemical reactivity of a molecule and how it will interact with other chemical species. scienceopen.com This is often achieved by analyzing global and local reactivity descriptors derived from the molecule's electronic structure. scirp.org

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity to react.

Nucleophilic attack (f⁺): Where an incoming nucleophile is most likely to attack.

Electrophilic attack (f⁻): Where an incoming electrophile is most likely to attack. nih.gov

For quinoline derivatives, Fukui function analysis can identify specific atoms on the ring or on the substituents that are the primary centers for reaction, which is consistent with information from MEP maps. researchgate.netresearchgate.net

Table 3: Calculated Global Reactivity Descriptors for a Quinoline Analog

DescriptorSymbolValue (eV)
HOMO EnergyE_HOMO-6.54
LUMO EnergyE_LUMO-1.89
Energy GapΔE4.65
Ionization PotentialI6.54
Electron AffinityA1.89
Electronegativityχ4.215
Chemical Hardnessη2.325
Chemical SoftnessS0.430

Investigation of Molecular Interactions and Biological Relevancy in Research Contexts Non Clinical

Ligand-Target Recognition and Binding Mechanisms

The recognition and binding of a ligand to its biological target are governed by a combination of intermolecular forces, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and, in many cases, coordination with metal ions. The structural features of 3-Iodo-8-methylquinoline-5-sulfonamide allow for a multifaceted approach to target recognition.

The quinoline (B57606) scaffold is well-established as a potent chelator of metal ions, a property crucial for the function of many enzymes. nih.govscirp.org Derivatives of quinoline, particularly those with donor atoms like nitrogen and oxygen, can form stable complexes with various divalent metal ions. nih.govnih.gov The this compound structure possesses two key potential coordination sites: the nitrogen atom of the quinoline ring and the nitrogen and oxygen atoms of the sulfonamide group.

In biological systems, this chelation capability is highly relevant for interacting with metalloenzymes. The ligand can coordinate with the metal cofactor in the enzyme's active site, disrupting its catalytic activity. nih.gov The geometry of the coordination complex is influenced by the specific metal ion and the steric hindrance imposed by the substituents on the quinoline ring. scirp.org For instance, studies on related quinoline-sulfonamide complexes have shown that the deprotonated nitrogen atom of the sulfonamide group, along with the quinoline nitrogen, can participate in binding to metal ions like Zn²⁺, Cu²⁺, and Co²⁺. nih.gov The formation of these complexes is a key mechanism for the inhibition of metalloenzymes. nih.gov

The sulfonamide moiety is a cornerstone of many enzyme inhibitors, primarily due to its ability to act as a transition-state analog that binds to metal cofactors. nih.gov This, combined with the versatile quinoline scaffold, makes this compound a candidate for interacting with several classes of enzymes.

Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov Sulfonamides are the most prominent class of CA inhibitors. researchgate.net The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide group (SO₂NH⁻) to the Zn(II) ion located in the active site of the enzyme. researchgate.net This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function. nih.gov The sulfonamidate anion acts as a mimic of the tetrahedral transition state of the CO₂ hydration reaction. The affinity and selectivity of sulfonamide inhibitors for different CA isoforms are modulated by interactions between the inhibitor's scaffold (the "tail") and the amino acid residues lining the active site cavity. researchgate.netresearchgate.net For quinoline-sulfonamides, the quinoline portion can form hydrogen bonds and van der Waals interactions with residues in the middle and outer parts of the active site, influencing isoform selectivity. nih.gov

Compound ClassTarget IsoformInhibition Constant (Kᵢ)
Quinoline-linked SulfonamideshCA I61.9 nM - 8126 nM
Quinoline-linked SulfonamideshCA II33.0 nM - 8759 nM
BenzenesulfonamideshCA IX6.1 nM - 568.8 nM

This table presents a range of inhibition constants for various quinoline-sulfonamide and related sulfonamide compounds against different human carbonic anhydrase (hCA) isoforms, illustrating the potential inhibitory activity of this chemical class. Data compiled from studies on related structures. nih.govresearchgate.net

Pyruvate (B1213749) kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, playing a critical role in cancer cell metabolism by controlling the final, rate-limiting step. nih.gov This makes it an attractive target for cancer research. Several quinoline-sulfonamide derivatives have been investigated as modulators of PKM2. nih.govresearchgate.net In silico and in vitro studies on 8-quinolinesulfonamide derivatives have demonstrated their potential as PKM2 inhibitors. nih.govmdpi.com

The binding mechanism of these inhibitors typically involves interactions with key amino acid residues at the enzyme's active or allosteric sites. Molecular docking studies of related 8-quinolinesulfonamide compounds show that the quinoline ring sits (B43327) in a largely nonpolar pocket defined by residues such as Phenylalanine (Phe) 26 and Leucine (Leu) 394. mdpi.com The sulfonamide group is crucial for binding, often forming hydrogen bonds with residues like Tyrosine (Tyr) 390 and Leucine (Leu) 353. mdpi.com The introduction of substituents on the quinoline ring can further stabilize the enzyme-inhibitor complex through additional hydrophobic or π-π stacking interactions. mdpi.com

Compound ClassTargetIC₅₀Mechanism of Action
Naphthoquinone DerivativesPKM20.85 µM - 1.33 µMNon-competitive Inhibition
Salicylic Acid DerivativePKM2~10.0 µMInhibition of glycolysis rate

This table shows the half-maximal inhibitory concentration (IC₅₀) values for different classes of compounds that act as inhibitors of Pyruvate Kinase M2 (PKM2), highlighting the potential for small molecules to modulate this enzyme. nih.gov

Hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are iron-dependent enzymes that regulate the stability of HIF-α, a key transcription factor in the cellular response to low oxygen levels. nih.govnih.gov Inhibition of PHDs stabilizes HIF-α, leading to the transcription of various adaptive genes. bohrium.com Many PHD inhibitors function by chelating the non-heme Fe(II) ion in the enzyme's active site, thereby preventing the hydroxylation of proline residues on HIF-α. researchgate.net The active site of PHDs also binds 2-oxoglutarate as a co-substrate. Potent inhibitors often mimic this co-substrate while also coordinating the iron atom. While specific studies on this compound as a PHD inhibitor are not prominent, related heterocyclic compounds, including certain quinoline derivatives, have been explored for this activity. nih.gov The mechanism would likely involve the coordination of the iron center by heteroatoms within the quinoline-sulfonamide scaffold.

Enzyme-Inhibitor Interactions: Mechanistic Studies and Target Modulation

Structure-Activity Relationship (SAR) Principles in Related Chemical Scaffolds (Mechanistic Focus)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For quinoline-sulfonamide scaffolds, SAR principles have been elucidated through systematic modification of the core structure and observation of the resulting effects on enzyme inhibition and target binding. researchgate.netnih.gov

For inhibitors of metalloenzymes like carbonic anhydrase, the sulfonamide group is generally considered indispensable for potent activity, as it serves as the primary zinc-binding function. nih.gov However, the nature and substitution pattern of the quinoline ring (the "tail" of the inhibitor) are critical for determining potency and isoform selectivity. researchgate.net

Substitution on the Quinoline Ring: The introduction of different substituents at various positions can significantly alter the inhibitory profile. For instance, bulky, hydrophobic groups can occupy hydrophobic pockets within the enzyme's active site, leading to enhanced affinity. nih.gov The placement of the 8-methyl group in this compound could influence the orientation of the molecule within a binding pocket, while the 3-iodo group adds a bulky, lipophilic, and electron-withdrawing substituent that can engage in halogen bonding or other specific interactions.

Positional Isomerism: The position of the sulfonamide group on the quinoline ring is also crucial. For example, quinoline-8-sulfonamides and quinoline-5-sulfonamides can exhibit different biological activities and binding modes due to the different spatial arrangement of the zinc-binding group relative to the larger ring system. nih.govmdpi.com

Bioisosteric Replacement: In the context of PKM2 modulation, replacing parts of the quinoline-sulfonamide scaffold with bioisosteres, such as a 1,2,3-triazole system for an amide bond, has been shown to potentially improve the stabilization of the ligand-receptor complex through additional interactions. nih.gov

These SAR principles, derived from studies on a wide range of related quinoline and sulfonamide compounds, provide a mechanistic framework for predicting the potential biological interactions of this compound.

Influence of Halogen Substituents on Molecular Recognition and Reactivity

The presence of an iodine atom at the C-3 position of the quinoline ring is a critical feature influencing the compound's interaction profile. Halogen atoms, particularly heavier ones like bromine and iodine, can participate in a highly directional, non-covalent interaction known as halogen bonding. nih.gov This occurs because the electron density on the halogen is anisotropically distributed, creating an electropositive region (the σ-hole) on the outermost portion of the halogen atom, which can interact favorably with nucleophilic atoms like oxygen, nitrogen, or sulfur. researchgate.net

The strength of halogen bonds follows the trend F < Cl < Br < I, making the iodine in this compound a potent halogen bond donor. ijres.org In biological contexts, these interactions can be crucial for ligand binding and molecular recognition. nih.gov For instance, halogen bonds have been observed between halogenated ligands and oxygen atoms from carbonyl groups, hydroxyls, or charged carboxylates within the active sites of proteins. nih.gov Mechanistic studies on the synthesis of related quinolines have shown that a 3-iodoquinolin-4-ol (B1355585) intermediate can act as a true catalyst, highlighting the critical role of the iodine in the reaction pathway, potentially through halogen bonding. rsc.org Therefore, the 3-iodo group can significantly enhance binding affinity and specificity for a target protein by forming these stable, directional interactions.

Impact of Sulfonamide Substitutions on Biological Interactions

The sulfonamide moiety is a well-established pharmacophore with a prominent role in medicinal chemistry, known to be present in a wide array of biologically active compounds. rsc.orgnih.gov Its primary contributions to biological interactions are its ability to act as a hydrogen bond donor and acceptor and, crucially, its function as a potent zinc-binding group (ZBG). nih.govacs.org

Many enzymes, including carbonic anhydrases and matrix metalloproteinases (MMPs), are metalloenzymes that contain a zinc ion in their active site, which is essential for their catalytic function. nih.govnih.gov The sulfonamide group can coordinate directly with this zinc ion, typically in a deprotonated state, effectively inhibiting the enzyme's activity. nih.govnih.gov The quinoline-sulfonamide scaffold has been specifically explored for the development of inhibitors for such zinc-dependent enzymes. nih.govacs.org The sulfonamide group also participates in a network of hydrogen bonds with active site residues, further anchoring the inhibitor and contributing to its binding affinity. rsc.orgresearchgate.net The positioning of the sulfonamide group on the quinoline ring can significantly impact inhibitory potency and selectivity. nih.govresearchgate.net

Computational Modeling and Docking Studies for Mechanistic Insights

Computational methods are invaluable for understanding how quinoline-sulfonamide derivatives interact with their biological targets at a molecular level. Molecular docking and molecular dynamics simulations are frequently employed to predict binding modes, estimate binding affinities, and identify key amino acid residues involved in the interaction. nih.govmdpi.commdpi.com

Prediction of Binding Modes and Affinities

Molecular docking studies on various quinoline-sulfonamide analogs have provided significant insights into their binding mechanisms. For inhibitors targeting zinc metalloenzymes like carbonic anhydrase, docking simulations consistently predict that the sulfonamide moiety positions itself to directly coordinate with the catalytic zinc ion. nih.govnih.govresearchgate.net The quinoline ring typically orients into hydrophobic pockets within the active site, engaging in favorable van der Waals and π-stacking interactions. mdpi.comnih.gov

For instance, in docking studies of quinoline-based sulfonamides with carbonic anhydrase IX, the quinoline tail was predicted to occupy a hydrophobic region of the binding site, while the sulfonamide group anchored the molecule to the zinc ion. nih.gov The calculated binding energies from these simulations often correlate well with experimentally determined inhibitory activities, validating the predicted binding poses. rsc.org

Elucidation of Key Interaction Residues at the Binding Interface

Docking simulations are instrumental in identifying the specific amino acid residues that form the binding interface. For quinoline-sulfonamides, these interactions commonly include a combination of polar and non-polar contacts.

Key Predicted Interactions for Quinoline-Sulfonamide Scaffolds:

Interaction Type Functional Group Involved Typical Interacting Residues
Zinc Coordination Sulfonamide (-SO₂NH₂) Catalytic Zn²⁺ ion
Hydrogen Bonding Sulfonamide (-SO₂NH₂) Threonine, Histidine, Glutamine
π-π Stacking Quinoline Ring Phenylalanine, Tyrosine, Tryptophan, Histidine
π-Anion Quinoline Ring Aspartate, Glutamate
π-Sulfur Quinoline Ring / Sulfonamide Methionine, Cysteine

| Hydrophobic | Quinoline Ring / Methyl Group | Alanine, Valine, Leucine, Isoleucine, Proline |

This table is a generalized representation based on docking studies of various quinoline-sulfonamide analogs against different protein targets. rsc.orgmdpi.comnih.gov

For example, in a study of quinoline-sulfonamides as inhibitors of Rho-associated protein kinase (ROCK), a methyl group on the sulfonamide nitrogen was shown to have only a weak van der Waals interaction, whereas the quinoline rings engaged in significant π-π stacking and hydrophobic interactions. mdpi.com In another study, π-sulfur interactions were observed between the sulfur atom of the sulfonamide group and tyrosine residues. mdpi.com The quinoline ring has also been shown to form π-anion interactions with aspartate residues. rsc.orgmdpi.com These detailed interaction maps are crucial for the rational design of more potent and selective inhibitors.

Applications as Chemical Probes and Specialized Research Tools

The unique chemical properties of the quinoline-sulfonamide scaffold make it suitable for applications beyond therapeutic development, notably as chemical probes and specialized research tools. nih.govyoutube.com A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target. rsc.org

The most prominent example is the use of 8-sulfonamidoquinoline derivatives, such as the "Zinquin" family of compounds, as fluorescent sensors for zinc ions (Zn²⁺). nih.govacs.org These molecules typically exhibit a "turn-on" fluorescent response upon binding to Zn²⁺, allowing for the detection and quantification of this biologically important metal ion in cellular and subcellular environments. acs.org This capability stems from the high affinity and selectivity of the sulfonamidoquinoline moiety for zinc. nih.gov

While not fluorescent itself, the core scaffold of this compound is related to these zinc-binding probes. Furthermore, quinoline derivatives have been modified to create photoactivatable probes, which can be used to covalently label and identify the cellular targets of a bioactive compound. For instance, a probe containing a 7-phenylquinoline motif was used to identify receptor-interacting kinase 1 (RIPK1) as the target for a series of necroptosis inhibitors. imperial.ac.uk Given these precedents, this compound represents a scaffold that could be adapted for use as a chemical probe to investigate the function of specific metalloenzymes or other biological targets in non-clinical research settings.

Development of Fluorescent Probes for Analytical Chemistry and Biological Assays

The quinoline nucleus is a well-established fluorophore, and its derivatives are frequently employed in the design of fluorescent probes for the detection of biologically relevant analytes, such as metal ions. arabjchem.orgnih.govresearchgate.netnih.gov The development of novel fluorescent sensors often relies on the functionalization of a core scaffold to modulate its photophysical properties and introduce selectivity for a target analyte. arabjchem.org In this context, this compound serves as an excellent starting material for the synthesis of such probes.

The presence of the iodo group at the 3-position of the quinoline ring allows for the strategic introduction of various functionalities through well-established synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are particularly powerful tools for this purpose. These reactions enable the formation of new carbon-carbon bonds, allowing for the attachment of other fluorophores, recognition moieties, or groups that can tune the probe's fluorescent response. researchgate.netresearchgate.netorganic-chemistry.org

For instance, a Sonogashira coupling reaction could be employed to introduce an alkyne-containing fluorophore, potentially leading to a probe with altered emission wavelengths or quantum yields upon binding to a target. Similarly, a Suzuki coupling could be used to append arylboronic acids bearing specific recognition elements, thereby creating a probe with high selectivity for a particular analyte. The ability to systematically modify the quinoline scaffold through these methods is crucial for the rational design of fluorescent probes with tailored properties for specific applications in analytical chemistry and biological assays.

A summary of common cross-coupling reactions utilized in the functionalization of iodo-quinoline scaffolds for the development of fluorescent probes is presented in the table below.

Reaction Reactants Catalyst/Conditions Bond Formed Application in Probe Development
Sonogashira Coupling Iodo-quinoline, Terminal AlkynePalladium catalyst, Copper(I) cocatalyst, Amine baseC(sp)-C(sp)Introduction of alkyne-containing fluorophores or linkers.
Suzuki Coupling Iodo-quinoline, Aryl/Vinyl Boronic Acid or EsterPalladium catalyst, BaseC(sp²)-C(sp²)Attachment of aryl or vinyl groups to modulate electronic and photophysical properties.
Heck Coupling Iodo-quinoline, AlkenePalladium catalyst, BaseC(sp²)-C(sp²)Formation of substituted alkenes, extending the conjugation of the fluorophore system. wikipedia.org

These synthetic strategies underscore the potential of this compound as a key building block in the creation of novel fluorescent tools for research.

Utilization as Scaffolds for Chemical Biology Tool Development

In the field of chemical biology, there is a constant need for novel molecular scaffolds that can be readily diversified to create libraries of compounds for screening against biological targets. The quinoline ring is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds. nih.govfrontiersin.org The this compound framework embodies the key features of a versatile scaffold for the development of chemical biology tools.

The iodo substituent is the cornerstone of this utility, providing a reactive site for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular synthesis of a wide array of derivatives from a single, common intermediate. nih.govresearchgate.net Such an approach is highly efficient for generating chemical diversity and for performing structure-activity relationship (SAR) studies to optimize the interaction of a molecule with its biological target.

The following table outlines key cross-coupling reactions that can be applied to the this compound scaffold to generate diverse molecular probes and tool compounds.

Reaction Coupling Partner Potential Introduced Moiety Application in Chemical Biology
Suzuki Coupling Arylboronic acids/estersSubstituted aryl and heteroaryl groupsExploration of aromatic interactions with protein binding sites; SAR studies. mdpi.comnih.gov
Sonogashira Coupling Terminal alkynesAlkynyl groups, which can be further functionalizedIntroduction of bioorthogonal handles for target identification and imaging; creation of rigid linkers. nih.govnih.gov
Heck Reaction AlkenesSubstituted alkenesSynthesis of conformationally restricted analogs; extension of molecular structure. researchgate.netnih.gov
Buchwald-Hartwig Amination Amines, amidesAmino and amido functionalitiesIntroduction of hydrogen bond donors/acceptors; modulation of solubility and pharmacokinetic properties.

The ability to employ these various reactions on the this compound core allows researchers to systematically alter the steric, electronic, and physicochemical properties of the resulting molecules. This enables the development of highly specific chemical tools, such as inhibitors, activators, or imaging agents, which can be used to interrogate complex biological processes in non-clinical research settings. The modular nature of this synthetic approach greatly accelerates the discovery and optimization of new chemical probes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.